molecular formula C14H12FN3O3 B11557342 N-(3-Fluorophenyl)-1-{N'-[(E)-(5-methylfuran-2-YL)methylidene]hydrazinecarbonyl}formamide

N-(3-Fluorophenyl)-1-{N'-[(E)-(5-methylfuran-2-YL)methylidene]hydrazinecarbonyl}formamide

Cat. No.: B11557342
M. Wt: 289.26 g/mol
InChI Key: GXEOLIZTQJDEKD-LZYBPNLTSA-N
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Description

N-(3-Fluorophenyl)-1-{N’-[(E)-(5-methylfuran-2-YL)methylidene]hydrazinecarbonyl}formamide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-1-{N’-[(E)-(5-methylfuran-2-YL)methylidene]hydrazinecarbonyl}formamide typically involves the condensation of 3-fluorobenzaldehyde with 5-methylfurfural in the presence of hydrazine hydrate. The reaction is usually carried out in ethanol or methanol as a solvent under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-1-{N’-[(E)-(5-methylfuran-2-YL)methylidene]hydrazinecarbonyl}formamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Fluorophenyl)-1-{N’-[(E)-(5-methylfuran-2-YL)methylidene]hydrazinecarbonyl}formamide is unique due to its specific structural features, such as the presence of a fluorine atom on the phenyl ring and a furan ring. These features contribute to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C14H12FN3O3

Molecular Weight

289.26 g/mol

IUPAC Name

N-(3-fluorophenyl)-N'-[(E)-(5-methylfuran-2-yl)methylideneamino]oxamide

InChI

InChI=1S/C14H12FN3O3/c1-9-5-6-12(21-9)8-16-18-14(20)13(19)17-11-4-2-3-10(15)7-11/h2-8H,1H3,(H,17,19)(H,18,20)/b16-8+

InChI Key

GXEOLIZTQJDEKD-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)F

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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